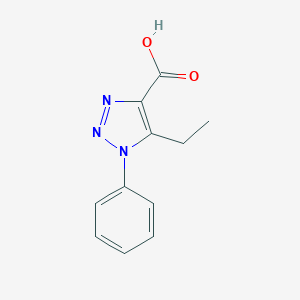

5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-1-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-9-10(11(15)16)12-13-14(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFWCOPIRKORMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640631 | |

| Record name | 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716361-89-6 | |

| Record name | 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Abstract

This technical guide provides a detailed, first-principles approach to the synthesis of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The narrative moves beyond a simple recitation of steps to elucidate the causal relationships behind methodological choices, ensuring a robust and reproducible synthetic strategy. We present a regioselective pathway centered on the base-catalyzed condensation of phenyl azide with an active methylene compound, followed by saponification. This route is selected for its superior control over regiochemistry compared to alternative cycloaddition strategies involving internal alkynes. This document includes detailed, step-by-step protocols for the synthesis of precursors and the target molecule, mechanistic diagrams, and a comprehensive review of the underlying chemical principles, designed for researchers, chemists, and professionals in drug development.

Introduction: The Significance of 1,2,3-Triazoles

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science.[1] Its prevalence stems from its unique combination of properties: high chemical stability, a significant dipole moment, and the capacity for hydrogen bonding, which make it an effective peptide bond isostere and a versatile linker moiety. The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, has made 1,4-disubstituted 1,2,3-triazoles exceptionally accessible.[2][3][]

However, the synthesis of fully substituted or alternative regioisomers, such as the 1,4,5-trisubstituted pattern of our target molecule, this compound, requires more nuanced synthetic design. Such compounds are explored for their potential as antiarrhythmic agents, carbonic anhydrase inhibitors, and other bioactive roles.[5][6] This guide focuses on a robust and regiochemically unambiguous pathway to this specific trisubstituted triazole.

Strategic Approach: Retrosynthesis and Pathway Selection

The synthesis of a 1,4,5-trisubstituted 1,2,3-triazole presents a distinct regiochemical challenge. A primary consideration is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[7] While CuAAC is highly regioselective for 1,4-disubstitution from terminal alkynes, and Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) favors 1,5-disubstitution, the use of an internal alkyne (e.g., ethyl 2-pentynoate) often leads to a mixture of regioisomers, complicating purification and reducing overall yield.[2][8][9]

To circumvent this, we have selected a more classical yet highly effective strategy: a base-catalyzed condensation of an azide with a β-keto ester, a variant of the Dimroth reaction. This approach provides absolute regiochemical control.

The retrosynthetic breakdown is as follows:

-

Final Product Disconnection (Hydrolysis): The target carboxylic acid can be reliably obtained via the saponification (hydrolysis) of its corresponding ethyl ester, Ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate . This is a standard and high-yielding transformation.[10][11]

-

Triazole Ring Disconnection (Condensation): The triazole ester intermediate is constructed from two key precursors: Phenyl Azide and Ethyl 2-ethylacetoacetate . The reaction joins the N1 and N2 atoms of the azide with the C2 and C3 atoms of the β-keto ester, unambiguously setting the desired 1,4,5-substitution pattern. A similar synthesis has been reported for the 5-methyl analogue from phenyl azide and ethyl acetoacetate.[12]

Caption: Key stages of the Dimroth condensation mechanism.

Protocol for Ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate:

-

Prepare a solution of sodium ethoxide by carefully dissolving 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol in a flask under an inert atmosphere (N₂ or Ar).

-

Cool the sodium ethoxide solution to 0 °C.

-

In a separate flask, dissolve 14.4 g (0.1 mol) of ethyl 2-ethylacetoacetate in 20 mL of absolute ethanol.

-

Add the ketoester solution dropwise to the cold sodium ethoxide solution with stirring.

-

To this mixture, add a solution of 11.9 g (0.1 mol) of crude phenyl azide in 20 mL of absolute ethanol dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture by adding glacial acetic acid until the pH is approximately 7.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triazole ester, which can be purified by column chromatography on silica gel.

Final Step: Saponification to Carboxylic Acid

Causality: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is achieved through base-catalyzed hydrolysis (saponification), which is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base. [10]Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate.

Protocol for this compound:

-

Dissolve the crude or purified ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate (assuming ~0.08 mol from the previous step) in 100 mL of ethanol.

-

Add a solution of 6.7 g (0.12 mol) of potassium hydroxide (KOH) in 25 mL of water.

-

Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding concentrated hydrochloric acid.

-

The target carboxylic acid will precipitate as a white or off-white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Summary and Characterization

The successful synthesis should be confirmed using standard analytical techniques.

| Compound | Step | Expected Yield | Key Characteristics |

| Phenyl Azide | Precursor Synthesis | 65-75% | Pale yellow oil with a pungent odor. [13] |

| Ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate | Core Synthesis | 60-70% | Viscous oil or low-melting solid. |

| This compound | Final Product | 85-95% | White to off-white crystalline solid. |

Expected Analytical Data for Final Product:

-

¹H NMR: Signals corresponding to the phenyl protons, the ethyl group (a quartet and a triplet), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the two distinct aromatic carbons of the triazole ring, carbons of the phenyl and ethyl groups, and the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₁H₁₁N₃O₂ (217.22 g/mol ).

-

Infrared (IR) Spectroscopy: A broad O-H stretch for the carboxylic acid, a C=O stretch, and characteristic aromatic C-H and C=C stretches.

Conclusion

This guide details a logical and robust synthetic pathway for this compound. By choosing a base-catalyzed condensation strategy over a potentially non-regioselective cycloaddition, this methodology ensures a high-purity final product with an unambiguous substitution pattern. The protocols provided are grounded in established chemical principles and have been designed for reproducibility and scalability. This work serves as a reliable resource for researchers requiring access to this and structurally related trisubstituted 1,2,3-triazole scaffolds for applications in drug discovery and advanced materials development.

References

-

ResearchGate. (n.d.). Regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles 110 by... Retrieved from [Link]

-

Wikipedia. (2024). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3 Regioselective synthesis of 1,4-disubstituted... Retrieved from [Link]

-

Wikipedia. (2024). Phenyl azide. Retrieved from [Link]

-

Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. Retrieved from [Link]

-

Gogoi, P., et al. (2025). Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineering. Synlett. Retrieved from [Link]

-

Chem.Biodivers. (2024). A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). Chemistry & Biodiversity, 21(6). Retrieved from [Link]

-

Taylor & Francis. (n.d.). Huisgen Cycloaddition – Knowledge and References. Retrieved from [Link]

-

Organic Letters. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Retrieved from [Link]

-

Journal of Al-Nahrain University. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]

-

chemeurope.com. (n.d.). Phenyl azide. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Retrieved from [Link]

-

Semantic Scholar. (2017). Efficient synthesis via azide–alkyne Huisgen [3+2] cycloaddition reaction and antifungal activity studies of novel triazoloquinolines. Retrieved from [Link]

-

National Institutes of Health. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenyl azide. Retrieved from [Link]

-

Telvekar, V. N. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters, 54(11), 1294-1297. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]

-

MDPI. (2018). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). 1,2,3-Triazoles from carbonyl azides and alkynes: filling the gap. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-butynoate. Retrieved from [Link]

-

National Institutes of Health. (2014). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

-

National Institutes of Health. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

-

ACS Publications. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Retrieved from [Link]

-

Taylor & Francis Online. (2009). synthesis of 1-(r-phenyl)-5-(r-methyl)-1h- 1,2,3-triazole-4-carboxylic. Retrieved from [Link]

-

National Institutes of Health. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]

-

MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate. Retrieved from [Link]

-

PubMed. (2021). 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Click Chemistry [organic-chemistry.org]

- 3. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 10. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 11. jk-sci.com [jk-sci.com]

- 12. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenyl azide - Wikipedia [en.wikipedia.org]

physicochemical properties of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,3-triazole scaffold is a well-established bioisostere and a privileged structure in drug discovery, known for its metabolic stability and capacity for hydrogen bonding. Understanding the specific physicochemical attributes of this derivative is critical for predicting its pharmacokinetic and pharmacodynamic behavior. This document details the synthesis, structural elucidation, and in-depth characterization of its key properties, including molecular structure, spectroscopic signatures, acidity (pKa), lipophilicity (logP), and solubility. Methodologies for experimental determination are provided, grounded in authoritative protocols, to offer researchers a practical framework for evaluation. The interplay between these properties and their implications for drug development, particularly concerning Absorption, Distribution, Metabolism, and Excretion (ADME), is a central theme of this guide.

Introduction: The Significance of Substituted 1,2,3-Triazoles

The 1,2,3-triazole ring is a five-membered heterocycle that has become a cornerstone in modern medicinal chemistry. Its prominence is largely due to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for its efficient and regioselective synthesis. These heterocycles are recognized for their remarkable stability to metabolic degradation, oxidation, and reduction. Furthermore, the triazole ring is an excellent scaffold that can engage in dipole-dipole interactions and hydrogen bonding, often mimicking the amide bond but with greater stability.[1]

The subject of this guide, this compound, combines this robust core with three key functional groups: a phenyl ring at the N1 position, an ethyl group at C5, and a carboxylic acid at C4. Each substituent plays a crucial role in defining the molecule's overall physicochemical profile. The phenyl group significantly influences lipophilicity and potential for π-π stacking interactions. The ethyl group provides a small lipophilic extension, while the carboxylic acid group is a key determinant of acidity, solubility, and potential for strong hydrogen bonding or salt formation. A thorough characterization of these properties is paramount for any rational drug design program.

Synthesis and Structural Elucidation

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles can be achieved through several established routes. A common and effective method for this class of compounds is the base-catalyzed reaction of an azide with an active methylene compound, such as a β-ketoester.

Proposed Synthesis Pathway

The target compound can be synthesized via a one-pot, three-component reaction involving phenyl azide and ethyl 3-oxopentanoate. The base abstracts a proton from the active methylene group of the β-ketoester, generating a carbanion that attacks the terminal nitrogen of the azide. Subsequent cyclization and aromatization yield the triazole ring. The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous compounds.[2][3]

-

Step 1: Cyclocondensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add ethyl 3-oxopentanoate (1.0 eq) dropwise at 0 °C.

-

Stir the mixture for 30 minutes, then add phenyl azide (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Step 2: Saponification: Upon completion, add a 2M aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours until the ester intermediate is fully consumed (monitored by TLC).

-

Step 3: Work-up and Purification: Cool the reaction mixture to room temperature and reduce the volume under vacuum to remove the ethanol.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting materials.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid to precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

Structural Elucidation Methods

Confirmation of the chemical structure is achieved using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule.[4] The ¹H NMR should show characteristic signals for the phenyl protons, the ethyl group's quartet and triplet, and a broad singlet for the carboxylic acid proton. ¹³C NMR will confirm the presence of the correct number of carbon atoms, including the distinct signals for the triazole ring carbons and the carboxyl carbon.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected peaks include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1450-1600 cm⁻¹).[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.[1]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical predictors of its in vivo behavior.

Molecular and Computed Properties

The following properties are computed based on the compound's structure, providing a foundational dataset for further analysis.[5]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₂ | PubChem CID: 24274768[5] |

| Molecular Weight | 217.22 g/mol | PubChem CID: 24274768[5] |

| Monoisotopic Mass | 217.085127 Da | PubChem CID: 24274768[5] |

| XLogP3 (Predicted) | 2.1 | PubChem CID: 24274768 |

| Hydrogen Bond Donors | 1 (the -COOH group) | PubChem CID: 24274768 |

| Hydrogen Bond Acceptors | 4 (3x N atoms, 1x C=O) | PubChem CID: 24274768 |

| Rotatable Bonds | 2 | PubChem CID: 24274768 |

Crystal Structure

While an experimental crystal structure for the title compound is not publicly available, analysis of closely related structures, such as 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, provides strong predictive insights.[3] Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact in a head-to-tail fashion.[3] This R²₂(8) graph set motif is a highly stable arrangement that significantly influences melting point and solubility. The planar phenyl and triazole rings are expected to facilitate crystal packing through π-π stacking interactions.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. It dictates the ionization state of the molecule at a given pH, which profoundly affects solubility, membrane permeability, and receptor binding.

-

Expected Value: The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the adjacent 1-phenyl-1,2,3-triazole ring. For comparison, the pKa of benzoic acid is ~4.2, while that of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is expected to be slightly lower (more acidic) due to the electronic character of the triazole. The pKa of 1,2,4-triazole itself is 10.26, but this refers to the acidity of the N-H proton, not an attached carboxylic acid.[6] Theoretical calculations on similar triazole derivatives have been performed to predict pKa values in various solvents.[7][8] An experimental value would likely fall in the range of 3.5 - 4.5 .

-

Experimental Protocol: Potentiometric Titration

-

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a suitable co-solvent system if necessary (e.g., 50:50 methanol:water).

-

Titration Setup: Use a calibrated pH meter and a micro-burette containing a standardized solution of NaOH (e.g., 0.05 M).

-

Measurement: Titrate the sample solution with the NaOH, recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

-

Lipophilicity (LogP)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug design, influencing solubility, permeability, and plasma protein binding.

-

Significance: A balanced LogP (typically between 1 and 3 for orally administered drugs) is often targeted to ensure adequate aqueous solubility for dissolution and sufficient lipid permeability for membrane transport. The computed XLogP3 value of 2.1 for this compound suggests it resides within this favorable range.

-

Experimental Protocol: RP-HPLC Method The determination of lipophilicity can be reliably achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), which measures the retention time of a compound on a nonpolar stationary phase.[9][10] This method is faster and requires less material than the traditional shake-flask method.

Caption: Workflow for experimental LogP determination via RP-HPLC.

-

System: An HPLC system with a C18 column.

-

Mobile Phase: A series of isocratic mobile phases with varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a pH where the acid is non-ionized).

-

Procedure: Inject the sample at each mobile phase composition and determine the retention time (t_R). Calculate the retention factor, k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Analysis: Plot log(k) against the percentage of the organic modifier. The y-intercept (log k_w), obtained by linear extrapolation to 0% organic modifier, is used as the lipophilicity index. This can be correlated to LogP values using a calibration curve generated with compounds of known LogP.[9][10]

Relationship of Physicochemical Properties to Drug Development

The properties detailed above are not isolated values; they are interconnected and collectively determine the ADME profile of a potential drug candidate.

Caption: Interplay of physicochemical properties and ADME processes.

-

Absorption: For oral absorption, a molecule must first dissolve in the gastrointestinal fluid (governed by solubility and pKa ) and then permeate the gut wall (governed by LogP ). The predicted properties of this compound are favorable for this process.

-

Distribution: Once absorbed, the compound's distribution into tissues is influenced by its lipophilicity (LogP ) and its binding to plasma proteins.

-

Metabolism: The 1,2,3-triazole core is generally resistant to metabolic degradation. Metabolism would likely occur on the phenyl or ethyl substituents.

-

Excretion: The presence of the carboxylic acid allows for efficient renal clearance, especially for the ionized form of the molecule.

Conclusion

This compound possesses a promising set of physicochemical properties for consideration in drug discovery. Its computed lipophilicity falls within the "drug-like" range, and the presence of a carboxylic acid group provides a handle for modulating solubility and acidity. This guide has provided a framework for its synthesis and detailed the theoretical basis and experimental protocols for characterizing its key physicochemical attributes. The robust nature of the triazole core, combined with the tunable properties afforded by its substituents, makes this and related compounds compelling scaffolds for the development of new therapeutic agents. Rigorous experimental validation of the properties outlined herein is a critical next step in advancing such molecules through the drug development pipeline.

References

A numbered list of all authoritative sources cited within this guide.

- American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.

- Growing Science. Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. (2015).

- PubMed Central. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (2024).

- ResearchGate. The calculated logP calcd values for 1,2,3-triazole-dipyridothiazine....

- ResearchGate. Correlation equations for experimental (LogP TLC ) and theoretical....

-

Wikipedia. 1,2,4-Triazole. Available from: [Link].

-

PubChem. This compound. Available from: [Link].

- Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024).

-

ResearchGate. Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. (2015). Available from: [Link].

-

ACS Publications. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024). Available from: [Link].

-

PubMed. Synthesis and Spectroscopic Properties of 1,2,3-Triazole BOPAHY Dyes and Their Water-Soluble Triazolium Salts. (2021). Available from: [Link].

-

ResearchGate. QSPR Models for Predicting Lipophilicity of Triazole Derivatives. (2014). Available from: [Link].

-

MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Available from: [Link].

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link].

- Advances in Microbiology. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013).

- Taylor & Francis Online. synthesis of 1-(r-phenyl)-5-(r-methyl)-1h- 1,2,3-triazole-4-carboxylic.

-

PubMed. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. (2008). Available from: [Link].

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link].

-

PubMed. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Available from: [Link].

-

ResearchGate. (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. (2018). Available from: [Link].

- Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different.

-

ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. Available from: [Link].

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. tandfonline.com [tandfonline.com]

- 3. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 5. This compound | C11H11N3O2 | CID 24274768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 9. growingscience.com [growingscience.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry and materials science, valued for its stability, synthetic accessibility, and unique electronic properties.[1] The specific compound, 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (C₁₁H₁₁N₃O₂), represents a class of molecules with significant potential in drug discovery.[2] Its structure, featuring a carboxylic acid group, a phenyl ring, and an ethyl substituent on the triazole core, offers multiple points for molecular interaction and further functionalization.

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule. As a Senior Application Scientist, the focus will be on not just the data itself, but the underlying principles and the rationale behind the spectroscopic characterization workflow. While experimental spectra for this specific compound are not publicly available, this guide will present an in-depth analysis of the expected spectroscopic data based on established principles and data from closely related analogs. This approach provides a robust framework for researchers encountering similar molecular structures.

Molecular Structure and Synthesis Rationale

A deep understanding of a molecule's spectroscopic signature begins with an appreciation of its synthesis. The 1,5-disubstituted pattern of the target molecule is typically achieved through a regioselective synthesis, such as the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which favors the formation of the 1,5-isomer.[3]

Conceptual Synthetic Workflow

A plausible synthetic route to this compound involves the reaction of phenylazide with an ethyl-substituted alkyne precursor of the carboxylic acid. The choice of catalyst and reaction conditions is critical to ensure the desired regioselectivity.

Caption: A typical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is the most common method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is obtained by passing infrared radiation through the sample and measuring the absorption at each wavelength. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first and subtracted from the sample spectrum.

Expected IR Absorption Bands

| Expected Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding. |

| ~1700-1725 | C=O stretch | Carboxylic Acid | The carbonyl stretch of a carboxylic acid is a strong, sharp band. |

| ~1600, ~1450 | C=C and N=N stretches | Aromatic Ring and Triazole Ring | These absorptions are characteristic of the skeletal vibrations of the aromatic and heteroaromatic rings. |

| ~2900-3000 | C-H stretch | Ethyl and Phenyl Groups | These bands correspond to the stretching vibrations of the sp³ and sp² C-H bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that can produce intact molecular ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of ions at each m/z value is recorded to generate the mass spectrum.

Expected Mass Spectrum

The molecular formula of this compound is C₁₁H₁₁N₃O₂. The expected monoisotopic mass is 217.0851 g/mol . [4]

-

Positive Ion Mode (ESI+): The most prominent peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 218.0929.

-

Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 216.0773.

-

Fragmentation: Fragmentation patterns can provide further structural information. Common fragmentation pathways might include the loss of the carboxylic acid group (-45 Da) or cleavage of the ethyl group.

Conclusion

References

-

PubChem. This compound. [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

-

NIH. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. [Link]

-

Scientific Research Publishing. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H11N3O2 | CID 24274768 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: Synthesis, Molecular Structure, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and the known bioactivities of related triazole derivatives, this document serves as a foundational resource for researchers, scientists, and professionals in the pharmaceutical industry. While specific experimental data for this particular molecule is limited in publicly available literature, this guide constructs a robust framework for its synthesis, characterization, and potential applications based on analogous compounds.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole character. These properties make it an excellent pharmacophore for engaging with biological targets.[1][2] The inherent stability of the triazole ring to metabolic degradation, including oxidation and hydrolysis, is a key advantage in drug design.[1] Derivatives of 1,2,3-triazole have demonstrated a wide array of biological activities, including antiproliferative, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4]

This compound, with its specific substitution pattern, presents a unique scaffold for the development of novel therapeutic agents. The presence of the carboxylic acid moiety offers a handle for further chemical modification and can play a crucial role in binding to biological targets. The ethyl and phenyl groups contribute to the molecule's lipophilicity and potential for specific steric and electronic interactions.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central 1,2,3-triazole ring substituted at the 1, 4, and 5 positions.

Key Structural Features:

-

1-phenyl group: The phenyl ring attached to the N1 position of the triazole influences the overall electronic properties and planarity of the molecule.

-

4-carboxylic acid group: This acidic functional group is a key site for potential ionic interactions and hydrogen bonding with biological macromolecules.

-

5-ethyl group: The ethyl group at the C5 position adds a non-polar, aliphatic character to the molecule, which can impact its solubility and binding affinity.

Physicochemical Data Summary

While experimental data for this specific molecule is not extensively documented, key physicochemical properties can be predicted or are available from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₂ | PubChem[5] |

| Molecular Weight | 217.22 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 716361-89-6 | PubChem[5] |

| Predicted XlogP | 2.4 | PubChemLite[6] |

Proposed Synthesis Pathway

The synthesis of 1,4,5-trisubstituted-1H-1,2,3-triazoles is well-established in organic chemistry, with the Huisgen 1,3-dipolar cycloaddition being a cornerstone methodology.[1] Based on synthetic routes for analogous compounds, a plausible and efficient synthesis of this compound can be proposed. A likely approach involves the reaction of phenylazide with a β-ketoester, followed by saponification.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar 1,2,3-triazole-4-carboxylic acids.[7][8][9]

Step 1: Synthesis of Ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

-

To a solution of phenylazide (1.0 eq) in a suitable solvent such as DMSO, add ethyl 3-oxopentanoate (1.0 eq).

-

Add a base catalyst, for example, anhydrous potassium carbonate (K₂CO₃, 2.0 eq).[7][8]

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the ethyl ester intermediate.

Step 2: Saponification to this compound

-

Dissolve the purified ethyl ester intermediate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization (Predicted)

Definitive structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated.

Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | broad singlet | 1H | COOH | |

| 7.50 - 7.70 | multiplet | 5H | Phenyl-H | |

| ~2.80 | quartet | 2H | -CH₂-CH₃ | |

| ~1.30 | triplet | 3H | -CH₂-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O | |

| ~148.0 | Triazole-C5 | |

| ~138.0 | Triazole-C4 | |

| 136.0 - 128.0 | Phenyl-C | |

| ~20.0 | -CH₂-CH₃ | |

| ~12.0 | -CH₂-CH₃ |

Potential Biological Activities and Therapeutic Applications

Antiproliferative Activity

Numerous studies have highlighted the potential of 1,2,3-triazole derivatives as anticancer agents.[3] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin pathway.[3] The structural features of this compound make it a candidate for screening against various cancer cell lines.

Anti-inflammatory Properties

Certain 1,2,4-triazole derivatives have demonstrated potent anti-inflammatory activity, in some cases comparable or superior to standard drugs like indomethacin.[4][10] The carboxylic acid moiety is often crucial for this activity, potentially by mimicking the structure of endogenous anti-inflammatory molecules.

Potential Signaling Pathway Involvement

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C11H11N3O2 | CID 24274768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 5-ethyl-1-phenyl-1h-1,2,4-triazole-3-carboxylic acid (C11H11N3O2) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of triazole-based carboxylic acids

An In-depth Technical Guide to the Discovery and History of Triazole-Based Carboxylic Acids

Abstract

The fusion of the triazole nucleus with a carboxylic acid moiety has created a privileged structural motif in modern chemistry, with profound implications for drug discovery, agrochemicals, and materials science. This guide provides a comprehensive exploration of the discovery and historical development of triazole-based carboxylic acids. We will traverse the distinct evolutionary paths of the 1,2,4-triazole and 1,2,3-triazole isomers, from their initial syntheses in the late 19th century to their contemporary prominence, driven by breakthroughs in synthetic methodology. This document delves into the causal chemistry behind synthetic choices, provides detailed experimental protocols, and examines the structure-activity relationships that establish these compounds as vital components in the researcher's toolkit.

The Genesis of a Privileged Scaffold: A Tale of Two Isomers

The story of triazole-based carboxylic acids is not a single narrative but two parallel histories converging on the shared theme of therapeutic and industrial utility. The two primary isomers, 1,2,4-triazole and 1,2,3-triazole, were discovered and developed through different chemical eras and for distinct initial purposes.

The 1,2,4-Triazole Isomer: From Classical Synthesis to Systemic Antifungals

The history of the triazole ring begins with the 1,2,4-isomer, first synthesized by Bladin in 1885.[1][2] Early synthetic methods, such as the reaction of formamide with formylhydrazine, often resulted in low yields.[1] However, the stability and unique electronic properties of the ring spurred further investigation. The incorporation of a carboxylic acid group provided a key functional handle, positioning 1,2,4-triazole-3-carboxylic acid as a crucial precursor in the synthesis of fungicides and other agrochemicals.[3][4] These compounds are vital for protecting crops from fungal infections, thereby enhancing agricultural productivity.[3][4]

The most significant impact of the 1,2,4-triazole core in medicine came with the development of azole antifungal agents. While early discoveries in the 1940s laid the groundwork[2][5], the breakthrough came in the 1980s with the release of ketoconazole, an imidazole-based oral antifungal.[6][7] This was swiftly followed by the first-generation triazoles, fluconazole and itraconazole, in the 1990s.[6][7] These drugs represented a monumental advance in the treatment of systemic fungal infections, offering a broader spectrum of activity and a significantly improved safety profile compared to predecessors like amphotericin B.[7][8] The mechanism of action for these triazole antifungals involves the inhibition of fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[5] The emergence of resistant fungal strains later prompted the development of second-generation triazoles like voriconazole and posaconazole, which feature structural modifications to enhance potency and overcome resistance.[7][8]

The 1,2,3-Triazole Isomer: Revolutionized by "Click Chemistry"

The first synthesis of a 1,2,3-triazole derivative was reported by Arthur Michael in 1893.[9] For over a century, the synthesis of these compounds, typically via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, was hampered by requirements for high temperatures and often resulted in a mixture of 1,4- and 1,5-regioisomers.[10]

This landscape was irrevocably changed in 2001 when K. Barry Sharpless and Morten Meldal independently reported the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9][11][12] Termed a "click" reaction, this process was exceptionally efficient, highly regioselective for the 1,4-isomer, and proceeded under mild, often aqueous, conditions.[10][13] The CuAAC reaction transformed the 1,2,3-triazole from a chemical curiosity into one of the most reliable and widely used "linker" units in chemistry.[12] The triazole ring formed is not merely a passive connector; it engages with biological targets through hydrogen bonding and dipole interactions, making it an active contributor to pharmacodynamics.[12] This breakthrough made the synthesis of complex 1,2,3-triazole-based carboxylic acids straightforward, opening new avenues in drug discovery, bioconjugation, and materials science.[11][14][15]

The Role of the Carboxylic Acid: More Than a Functional Handle

The incorporation of a carboxylic acid (or its ester precursor) onto a triazole ring is a deliberate design choice with multiple strategic advantages for the medicinal chemist.

-

Pharmacophore Mimicry: The triazole ring is often employed as a bioisostere of an amide bond or a carboxylic acid itself.[16][17] Bioisosteric replacement can enhance metabolic stability, improve cell permeability, and fine-tune binding interactions without drastically altering the molecule's overall conformation.

-

Modulation of Physicochemical Properties: The inherent polarity of the triazole ring, combined with the ionizable carboxylic acid, can improve aqueous solubility, a critical parameter for drug formulation and bioavailability.[18]

-

Synthetic Versatility: The carboxylic acid group is a versatile anchor for further chemical modification. It can be readily converted into esters, amides, or coupled with other molecules, enabling the construction of complex libraries for high-throughput screening.[19]

-

Target Engagement: The carboxylate can act as a key binding motif, forming salt bridges or hydrogen bonds with amino acid residues (e.g., lysine, arginine) in a protein's active site.

Synthetic Methodologies: Protocols and Rationale

The synthesis of triazole-based carboxylic acids is isomer-dependent. The following protocols represent field-proven, reliable methods for accessing both core structures.

Protocol: Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carboxylic Acid via CuAAC

This protocol is adapted from copper(I)-catalyzed azide-alkyne cycloaddition reactions, a cornerstone of click chemistry.[19] The choice of a copper(I) catalyst is critical for achieving high regioselectivity for the 1,4-disubstituted product. Sodium ascorbate is used as a convenient and mild reducing agent to generate the active Cu(I) species in situ from the more stable CuSO₄ salt.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask, dissolve the desired aryl azide (1.0 mmol, 1.0 eq.) and propiolic acid (1.1 mmol, 1.1 eq.) in a 1:1 mixture of water and t-butanol (10 mL).

-

Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 mmol, 20 mol%) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide is consumed (typically 4-12 hours).

-

Work-up: Upon completion, acidify the reaction mixture to pH ~2 with 1M HCl. This protonates the carboxylic acid and precipitates the product.

-

Isolation: Filter the resulting precipitate, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold diethyl ether to remove any unreacted propiolic acid.

-

Purification: Dry the solid product under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed if higher purity is required.

// Nodes A [label="Aryl Azide +\nPropiolic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add H₂O/t-BuOH\n(Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Add Sodium Ascorbate\n(Reductant)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Add CuSO₄·5H₂O\n(Catalyst Precursor)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Stir at Room Temp\n(4-12h)\nMonitor by TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Acidify with HCl\n(Precipitation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Filter & Wash\n(Isolation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="Dry Under Vacuum\n(Final Product)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B -> C -> D -> E -> F -> G -> H; } /dot Caption: Experimental workflow for the CuAAC synthesis of a 1,2,3-triazole-4-carboxylic acid.

Protocol: Synthesis of 1,2,4-Triazole-3-carboxylate

This method, based on classical heterocyclic synthesis, builds the 1,2,4-triazole ring from acyclic precursors.[20] It involves the initial formation of an amidine intermediate, followed by a cyclization reaction with a hydrazine derivative. The choice of a high-temperature cyclization is necessary to overcome the activation energy for ring formation.

Experimental Protocol:

-

Intermediate Formation: In a flask equipped with a reflux condenser, combine trichloroacetonitrile (1.0 mmol, 1.0 eq.) and formylhydrazine (1.05 mmol, 1.05 eq.) in anhydrous ethanol (15 mL).

-

Reaction 1: Stir the mixture at room temperature for 2 hours. An intermediate precipitate will form.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction by TLC for the disappearance of the intermediate.

-

Work-up (Ester): Cool the reaction to room temperature. If the target is the methyl ester, the reaction can be performed in methanol. Evaporate the solvent under reduced pressure. The crude product is 5-(trichloromethyl)-1,2,4-triazole.

-

Alcoholysis: Dissolve the crude intermediate in methanol (20 mL) and add a catalytic amount of sodium methoxide. Stir at room temperature for 16 hours. This step converts the trichloromethyl group to a methyl carboxylate.

-

Isolation: Neutralize the mixture with acetic acid and evaporate the solvent. The residue can be purified by column chromatography on silica gel or by recrystallization to yield methyl 1,2,4-triazole-3-carboxylate.

-

Hydrolysis (Acid): To obtain the carboxylic acid, the purified ester can be saponified using aqueous NaOH, followed by acidification with HCl.

Applications in Drug Development: Data and Case Studies

The utility of triazole-based carboxylic acids is best illustrated through their application as enzyme inhibitors. The triazole ring can coordinate to metal ions in active sites, while the carboxylate provides a key anchoring point.

Case Study: Carbonic Anhydrase and Cathepsin B Inhibition

Recent studies have explored 1,2,3-triazole derivatives bearing carboxylic acid and ester moieties as dual inhibitors of human carbonic anhydrase (hCA) isoforms and cathepsin B, both of which are implicated in cancer.[21][22] The carboxylic acid derivatives consistently show potent inhibition against cancer-related hCA isoforms IX and XII, while the corresponding esters are less active against these targets but show better inhibition of cathepsin B.[21][22] This highlights the critical role of the free carboxylate group in binding to the zinc ion in the hCA active site.

Table 1: Inhibitory Activity of Representative Triazole Carboxylic Acids against hCA Isoforms

| Compound ID | R-Group | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) | Reference |

| 6c | 4-Fluorophenyl | 0.7 | 0.7 | [21][22] |

| 6a | Phenyl | 1.2 | 1.5 | [21] |

| 6d | 4-Chlorophenyl | 0.9 | 0.8 | [21] |

Data synthesized from published sources. Kᵢ represents the inhibition constant; lower values indicate higher potency.

Conclusion and Future Outlook

The journey of triazole-based carboxylic acids from 19th-century chemical curiosities to 21st-century medicinal mainstays is a testament to the power of synthetic innovation. The classical methods that gave rise to the 1,2,4-triazole antifungals established the scaffold's therapeutic potential. The subsequent "click chemistry" revolution unlocked the vast chemical space of 1,2,3-triazoles, making them one of the most reliable and versatile building blocks in modern chemistry.

For researchers and drug development professionals, this class of compounds offers a unique combination of metabolic stability, synthetic accessibility, and tunable physicochemical properties. Future research will likely focus on expanding their application as covalent inhibitors, developing novel multi-component reactions for even greater synthetic efficiency[11][23], and exploring their use in targeted protein degradation (PROTACs) and other advanced therapeutic modalities. The rich history of triazole-based carboxylic acids provides a solid foundation for continued discovery and innovation in the years to come.

References

-

Keivanloo, A., Eshraghi, H., Bakherad, M., & Fakharian, M. (2021). Multi-component Synthesis of 1,2,3-Triazoles from Carboxylic Acids, 3-Bromoprop-1-yne and Azides Using Click Chemistry. Polycyclic Aromatic Compounds, 42(5), 2243-2254. [Link]

- Roche. (2002). US Patent 6642390B2: One step synthesis of 1,2,3-triazole carboxylic acids.

-

Sharma, A., et al. (2021). 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Archiv der Pharmazie, 354(1), e2000227. [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of Chemical and Pharmaceutical Sciences, 11(1), 1-5. [Link]

-

Keivanloo, A., Eshraghi, H., Bakherad, M., & Fakharian, M. (2021). Multi-component Synthesis of 1,2,3-Triazoles from Carboxylic Acids, 3-Bromoprop-1-yne and Azides Using Click Chemistry. Polycyclic Aromatic Compounds, 42(5), 2243-2254. [Link]

-

Zhao, B., et al. (2017). Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. European Journal of Medicinal Chemistry, 136, 164-172. [Link]

-

Saeed, A., et al. (2015). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. [Link]

- Bayer Aktiengesellschaft. (2003). EP1531675A1: Agents containing carboxylic acid and the use of the same in plant cultivation.

-

Chen, Y., et al. (2013). Tetrazole and triazole as bioisosteres of carboxylic acid: discovery of diketo tetrazoles and diketo triazoles as anti-HCV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4528-4531. [Link]

-

Maertens, J. A. (2004). History of the development of azole derivatives. Clinical Microbiology and Infection, 10(Suppl 1), 1-10. [Link]

-

Maertens, J. A. (2004). History of the development of azole derivatives. Semantic Scholar. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine, 2022, 1-18. [Link]

-

Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Bioorganic & Medicinal Chemistry Letters, 40, 127971. [Link]

-

Kaur, H., et al. (2023). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 28(21), 7306. [Link]

-

Zhang, L., et al. (2021). Triazole‐4‐carboxylic acid derivatives. ResearchGate. [Link]

-

Li, Y., et al. (2023). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 66(1), 79-100. [Link]

-

Wang, Y., et al. (2022). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 2(11), 2496-2503. [Link]

-

Sharma, A., et al. (2021). 1,2,3‐Triazole‐based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. ResearchGate. [Link]

-

Giraudo, A., et al. (2021). Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI. [Link]

-

Garcia, M. A. S., et al. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society, 31(8), 1649-1656. [Link]

-

EBSCO. (n.d.). Triazole antifungals. Research Starters. [Link]

- Xinxiang Tuoxin Pharmaceutical Co ltd. (2020). CN111808034A: Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

Maertens, J. A. (2004). History of the development of azole derivatives. Journal of Antimicrobial Chemotherapy, 53(Suppl 1), i3-i10. [Link]

-

Wikipedia. (n.d.). Click chemistry. [Link]

-

Kumar, A., & Singh, R. K. (2022). Triazole Compounds: Recent Advances in Medicinal Research. International Journal of Pharmaceutical Research and Applications, 7(3), 400-404. [Link]

-

Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 899742. [Link]

-

Wang, Y., et al. (2023). Recent Researches in Triazole Compounds as Medicinal Drugs. ResearchGate. [Link]

-

D'Souza, A. A., & Kumar, S. (2022). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. RSC Medicinal Chemistry, 13(10), 1189-1215. [Link]

-

D'Acunto, M., et al. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1985-1992. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 6. researchgate.net [researchgate.net]

- 7. History of the development of azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] History of the development of azole derivatives. | Semantic Scholar [semanticscholar.org]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tetrazole and triazole as bioisosteres of carboxylic acid: discovery of diketo tetrazoles and diketo triazoles as anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. orientjchem.org [orientjchem.org]

- 20. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 21. 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

A Theoretical and Spectroscopic Deep Dive into 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Rising Prominence of 1,2,3-Triazoles in Medicinal Chemistry

The 1,2,3-triazole core is a cornerstone of modern medicinal chemistry, lauded for its exceptional chemical stability and unique electronic properties. These five-membered heterocyclic rings are not merely inert scaffolds; they actively engage with biological targets through hydrogen bonding, dipole-dipole interactions, and by serving as a bioisosteric replacement for other functional groups. This has led to their integration into a wide array of therapeutic agents, demonstrating antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1] The specific molecule of interest, 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, embodies the key pharmacophoric features that make this class of compounds so compelling for drug development. This technical guide provides an in-depth exploration of its theoretical and spectroscopic characteristics, offering a roadmap for researchers engaged in the rational design of novel therapeutics.

Theoretical Framework: Unveiling Molecular Properties through Density Functional Theory (DFT)

To gain a granular understanding of the structural and electronic attributes of this compound, we employ Density Functional Theory (DFT), a powerful quantum mechanical modeling method. The choice of functional and basis set is paramount for achieving a balance between computational cost and accuracy.

Methodology Rationale: The B3LYP/6-311++G(d,p) Approach

For our theoretical calculations, we have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely validated and extensively used functional that has demonstrated high accuracy in predicting the geometries and electronic properties of organic molecules, including heterocyclic systems.[2][3]

The basis set chosen is 6-311++G(d,p), a triple-zeta basis set that offers a high degree of flexibility. The inclusion of diffuse functions ("++") is crucial for accurately describing the behavior of lone pairs and anions, which is particularly relevant for the nitrogen-rich triazole ring and the carboxylic acid moiety. The polarization functions ("(d,p)") account for the non-spherical nature of electron density in molecules, leading to more accurate geometries and electronic properties.[1][2][3][4][5] All calculations are performed in the gas phase to represent the molecule in an unperturbed state.

Computational Workflow:

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Spectroscopic Signature: Bridging Theory and Experiment

While theoretical calculations provide a detailed picture of the molecule's intrinsic properties, experimental spectroscopic data is essential for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| Ethyl-CH₂ | ~2.8 | ~18.5 |

| Ethyl-CH₃ | ~1.3 | ~13.0 |

| Phenyl-H (ortho) | ~7.6 | ~120.5 |

| Phenyl-H (meta) | ~7.5 | ~129.8 |

| Phenyl-H (para) | ~7.4 | ~128.9 |

| Carboxylic Acid-H | ~13.0 | - |

| Triazole-C4 | - | ~142.0 |

| Triazole-C5 | - | ~148.0 |

| Carboxylic Acid-C | - | ~163.0 |

Note: These are estimated values based on known trends for similar compounds and should be confirmed experimentally.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups. Theoretical frequency calculations can aid in the assignment of the experimental spectrum.

Table 4: Predicted Characteristic IR Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Frequency Range |

| O-H stretch | Carboxylic Acid | 3300-2500 (broad) |

| C-H stretch (aromatic) | Phenyl Ring | 3100-3000 |

| C-H stretch (aliphatic) | Ethyl Group | 2980-2850 |

| C=O stretch | Carboxylic Acid | 1720-1700 |

| C=N, C=C stretch | Triazole & Phenyl Rings | 1600-1450 |

| C-O stretch | Carboxylic Acid | 1320-1210 |

Note: These are expected frequency ranges and may be influenced by intermolecular interactions in the solid state.

Experimental Protocol: Synthesis of a Structurally Related Analog

While a specific protocol for this compound is not widely published, a reliable synthesis for the closely related 5-methyl analog, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, has been reported and can be adapted. [6][7] Reaction Scheme:

Phenyl azide + Ethyl acetoacetate → 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester → 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve phenyl azide and an equimolar amount of ethyl 3-oxopentanoate (the ethyl analog of ethyl acetoacetate) in a suitable solvent such as methanol.

-

Base-Catalyzed Cycloaddition: Cool the mixture in an ice bath and add a catalytic amount of a strong base, such as sodium methoxide, under an inert atmosphere.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up and Ester Isolation: Upon completion, quench the reaction with ice-cold water. The precipitated ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is collected by filtration and washed with water.

-

Saponification: The isolated ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong base, such as sodium hydroxide.

-

Acidification and Final Product Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl), leading to the precipitation of the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Synthetic workflow for this compound.

Conclusion: A Synergistic Approach to Drug Design

The comprehensive theoretical and spectroscopic analysis of this compound presented in this guide underscores the power of a synergistic approach that combines computational chemistry with experimental validation. The insights gained into its molecular geometry, electronic properties, and reactivity provide a solid foundation for the rational design of novel drug candidates. By understanding the intricate details of this promising scaffold, researchers can more effectively tailor its structure to optimize interactions with specific biological targets, ultimately accelerating the drug discovery and development process.

References

-

El Azab, I. H., El-Sheshtawy, H. S., Bakr, R. B., & Elkanzi, N. A. A. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Molecules, 26(3), 724. [Link]

-

Kaur, N., & Singh, P. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. ACS Omega, 6(3), 2099-2113. [Link]

-

Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]

-

Ghosh, P., et al. (2023). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. [Link]

-

Shiroudi, A., & Jafari, H. (2021). Computational studies using DFT incorporating the B3LYP/6-311++G(d,p) level to predict the stability of the synthesized 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione and its para- substituted derivatives in different solvents and gas phases. DergiPark. [Link]

-

Al-Otaibi, J. S., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N'-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(7), 2193. [Link]

-

Çelik, F., et al. (2021). 1,2,3-triazole derivative: Synthesis, Characterization, DFT, Molecular Docking Study and Antibacterial-Antileishmanial Activities. ResearchGate. [Link]

-

Gorbunova, M. G., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4192. [Link]

-

ChemSynthesis. (2024). ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate. [Link]

-

Růžička, A., et al. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1843. [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. [Link]

-

de Oliveira, A. B., et al. (2018). 1H--[1][2][8]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H--[1][2][8]triazole-4-carboxylic Acid Ethyl Ester and 5-Methyl-1-(phenylsulfonylamino)-1H--[1][2][8]triazole-4-carboxylic Acid Ethyl Ester. Journal of the Brazilian Chemical Society, 29(8), 1684-1696. [Link]

-

Kulyk, O., et al. (2020). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 25(24), 5946. [Link]

-

Verma, N. L., et al. (2026). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A multi-disciplinary approach. Journal of Molecular Structure, 144930. [Link]

-

Khomenko, D. M., et al. (2016). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 4(2), 28-33. [Link]

-

Verma, N. L., et al. (2026). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A multi-disciplinary approach. ResearchGate. [Link]

-

Ibrahim, A. A., et al. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. NTU Journal of Pure Sciences, 1(1). [Link]

-

El Azab, I. H., et al. (2021). Calculated HOMO and LUMO orbitals for compounds 4-9 by (B3LYP/6-311++G(d,p)) level of theory in the gas phase. ResearchGate. [Link]

-

Demian, B. A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

Ibrahim, A. A., et al. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations 1. ResearchGate. [Link]

-

Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience and Research, 3(5), 1234. [Link]

-

Růžička, A., et al. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E, 64(Pt 9), o1843. [Link]

-